molecular formula C37H42N2O6 B150267 Isoliensinine CAS No. 6817-41-0

Isoliensinine

Cat. No. B150267
CAS RN: 6817-41-0
M. Wt: 610.7 g/mol
InChI Key: AJPXZTKPPINUKN-FIRIVFDPSA-N
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Description

Isoliensinine is a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn., commonly known as the lotus plant. It has been the subject of various studies due to its wide range of biological activities, including antitumor, cardioprotective, antioxidant, antidepressant, anti-HIV effects, and its potential to ameliorate conditions such as type 2 diabetes mellitus (T2DM) with hyperlipidemia and Alzheimer’s disease .

Synthesis Analysis

The structure of isoliensinine was first elucidated from the lotus embryo and assigned based on cleavage reactions and synthesis of its derivatives . Further NMR spectroscopic analysis has confirmed the structures of isoliensinine and related compounds, providing explicit hydrogen and carbon assignments . Metabolic pathways involving N-demethylation and O-demethylation have been proposed based on the identification of metabolites from dog hepatic microsomes .

Molecular Structure Analysis

Isoliensinine's molecular structure is characterized by its phenolic biscoclaurine type alkaloid nature. The absolute configuration of isoliensinine has been determined through NMR experiments, including 1H, 1H-COSY, HSQC, and HMBC, which have confirmed the R and R configuration at specific carbon positions .

Chemical Reactions Analysis

Isoliensinine undergoes metabolic transformations in the liver, where it is subjected to N-demethylation and O-demethylation, leading to the formation of various metabolites. These metabolic reactions are crucial for understanding the drug-like properties and pharmacokinetics of isoliensinine .

Physical and Chemical Properties Analysis

Isoliensinine's poor solubility in aqueous media is a significant limitation that affects its pharmacological application. However, its diverse biological activities make it a lead compound for the development of novel derivatives with improved efficiency and lower toxicity . The identification of its metabolites and the understanding of its metabolic pathways are essential for evaluating its drug-like properties .

Relevant Case Studies

Several studies have demonstrated the potential therapeutic applications of isoliensinine. For instance, it has shown inhibitory effects on bleomycin-induced pulmonary fibrosis in mice, likely due to its antioxidant and anti-inflammatory activities . In the context of cancer, isoliensinine induced apoptosis in triple-negative human breast cancer cells through ROS generation and activation of p38 MAPK/JNK pathways , and it also induced apoptosis in hepatocellular carcinoma cells by suppressing NF-κB signaling . Additionally, isoliensinine has been found to suppress osteoclast formation, which could be beneficial in treating osteoporosis . In metabolic diseases, isoliensinine improved symptoms of type 2 diabetes in mice by activating AMP-activated kinase and regulating PPARγ .

Scientific Research Applications

Antitumor Activity

  • Application : Isoliensinine has been found to have antitumor effects .

Cardioprotective Effects

  • Application : Isoliensinine has been found to have cardioprotective effects .

Antioxidant Activity

  • Application : Isoliensinine has been found to have antioxidant effects .

Antidepressant Effects

  • Application : Isoliensinine has been found to have antidepressant effects .

Anti-HIV Effects

  • Application : Isoliensinine has been found to have anti-HIV effects .

Treatment of T2DM with Hyperlipidemia and Alzheimer’s Disease

  • Application : Isoliensinine has been found to ameliorate Type 2 Diabetes Mellitus (T2DM) with hyperlipidemia and Alzheimer’s disease .

Antiviral Activity

  • Application : Isoliensinine has been found to have potential antiviral effects, specifically against SARS-CoV-2 .
  • Methods : In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein of SARS-CoV-2 was conducted .
  • Results : Isoliensinine emerged as one of the lead compounds with favorable docked scores, indicating its potential as a therapeutic agent for SARS-CoV-2 .

Autophagy Induction in Cervical Cancer

  • Application : Isoliensinine has been found to induce autophagy in cervical cancer .

Anti-SARS-CoV-2 Activity

  • Application : Isoliensinine has been found to have potential antiviral effects, specifically against SARS-CoV-2 .
  • Methods : In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein of SARS-CoV-2 was conducted .
  • Results : Isoliensinine emerged as one of the lead compounds with favorable docked scores, indicating its potential as a therapeutic agent for SARS-CoV-2 .

Metabolite Research

  • Application : Isoliensinine has been found to be a significant metabolite in the liver microsomes of beagle dogs .
  • Methods : High-performance liquid chromatography and data-dependent electrospray ionization tandem mass spectrometry were used .
  • Results : Three new-phase I metabolites were discovered .

Safety And Hazards

Isoliensinine is primarily derived from “Lian Zi Xin,” the green embryo of the lotus seed, which is often used as an ingredient in everyday foods, such as tea and soup, in Asia . Thus, it is considered a safe candidate for screening “drug-like” compounds .

Future Directions

Considering its advantages and limitations, isoliensinine can be used as a lead compound to develop novel efficient and low-toxicity derivatives . The available literature indicates that isoliensinine displays “drug-like” potential . Additionally, there are many related issues and novel mechanisms that need to be explored .

properties

IUPAC Name

(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPXZTKPPINUKN-FIRIVFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218346
Record name Isoliensinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoliensinine

CAS RN

6817-41-0
Record name (+)-Isoliensinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6817-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoliensinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliensinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
992
Citations
Y Cheng, HL Li, ZW Zhou, HZ Long, HY Luo… - Frontiers in …, 2021 - frontiersin.org
… In this article, the recent literature on isoliensinine, including its … Studies on isoliensinine were found by searching a … that a major limitation of isoliensinine is its poor solubility in …
Number of citations: 14 www.frontiersin.org
G Shu, L Zhang, S Jiang, Z Cheng, G Wang, X Huang… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Our previous study discovered that isoliensinine (isolie) triggers hepatocellular carcinoma (HCC) cell apoptosis via inducing p65 dephosphorylation at Ser536 and inhibition of NF-κB. …
Number of citations: 27 www.ncbi.nlm.nih.gov
G Shu, L Yue, W Zhao, C Xu, J Yang… - Journal of agricultural …, 2015 - ACS Publications
Isoliensinine (isolie) is an alkaloid produced by the edible plant Nelumbo nucifera. Here, we unveiled that isolie was able to provoke HepG2, Huh-7, and H22 hepatocellular carcinoma (…
Number of citations: 43 pubs.acs.org
X Zhang, X Wang, T Wu, B Li, T Liu, R Wang, Q Liu… - Scientific reports, 2015 - nature.com
… MAPK and JNK could attenuate apoptosis induced by isoliensinine. However, only the p38 … isoliensinine-treated cells. Our findings thus revealed a novel antitumor effect of isoliensinine …
Number of citations: 146 www.nature.com
HL Li, Y Cheng, ZW Zhou, HZ Long… - Oncology …, 2022 - spandidos-publications.com
… In the present study, the potential effects of isoliensinine on cervical cancer Siha, HeLa, … strength of binding of isoliensinine to AKT using AutoDock 4.0. Isoliensinine was found to induce …
Number of citations: 4 www.spandidos-publications.com
JH Xiao, JH Zhang, HL Chen, XL Feng… - Planta medica, 2005 - thieme-connect.com
The effects of isoliensinine (IL), a bisbenzylisoquinoline alkaloid extracted from the Chinese traditional medicine seed embryo of Nelumbo nucifera Gaertn., on bleomycin (BLM)-…
Number of citations: 107 www.thieme-connect.com
X Yang, M Huang, J Yang, J Wang… - Journal of agricultural …, 2017 - ACS Publications
This study was designed to explore the effects and mechanism of isoliensinine (isolie) from embryos of Nelumbo nucifera on type 2 diabetes and dyslipidemia in vivo and in vitro. The in …
Number of citations: 21 pubs.acs.org
CM Liu, Z Wu, B Pan, L An, C Zhu… - Die Pharmazie-An …, 2021 - ingentaconnect.com
Neferine, liensinine, and isoliensinine are bisbenzylisoquinoline alkaloids extracted from seed-embryos of Nelumbo nucifera Gaertn. In this study, we evaluated the anticancer activities …
Number of citations: 11 www.ingentaconnect.com
Y Chen, G Fan, H Wu, Y Wu, A Mitchell - Journal of Pharmaceutical and …, 2007 - Elsevier
An application of mass spectrometric methods has been developed to characterize, prepare and quantitatively analyze three bisbenzylisoquinoline alkaloids (liensinine, isoliensinine …
Number of citations: 119 www.sciencedirect.com
H Liu, R Gu, Q Huang, Y Liu, C Liu, S Liao… - Frontiers in …, 2022 - frontiersin.org
Osteoporosis is among the major contributors of pathologic fracture in postmenopausal women, which is caused by bone metabolic disorder owing to the over-activation of osteoclasts. …
Number of citations: 2 www.frontiersin.org

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